3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide
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Overview
Description
3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide typically involves multi-step organic synthesis. Each step may require specific reagents, catalysts, and conditions such as temperature and pH control. Detailed synthetic routes would be available in specialized chemical literature or patents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups may yield ketones, while substitution of chloro groups may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. Its structure suggests potential as a ligand in biochemical assays.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. The presence of multiple functional groups suggests potential activity as a drug candidate, possibly targeting specific enzymes or receptors.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-4-hydroxybenzamide: A simpler analog with fewer functional groups.
N-cyclopentyl-3-chloro-4-hydroxybenzamide: Another analog with a different substitution pattern.
6-(diethylamino)-1-(ethynylamino)-1-oxohexane: A compound with similar functional groups but different overall structure.
Uniqueness
The uniqueness of 3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide lies in its complex structure, which combines multiple functional groups and chiral centers
Properties
Molecular Formula |
C44H60Cl3N7O8 |
---|---|
Molecular Weight |
921.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C44H60Cl3N7O8/c1-6-26(5)37(43(61)49-33(16-12-13-19-54(8-3)9-4)41(59)51-35(25-55)40(58)48-7-2)52-44(62)38(28-14-10-11-15-28)53-42(60)34(21-27-17-18-36(56)32(47)20-27)50-39(57)29-22-30(45)24-31(46)23-29/h2,17-18,20,22-24,26,28,33-35,37-38,55-56H,6,8-16,19,21,25H2,1,3-5H3,(H,48,58)(H,49,61)(H,50,57)(H,51,59)(H,52,62)(H,53,60)/t26-,33-,34-,35-,37-,38-/m0/s1 |
InChI Key |
YHYDTQJONWOZGU-JLIQURBDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN(CC)CC)C(=O)N[C@@H](CO)C(=O)NC#C)NC(=O)[C@H](C1CCCC1)NC(=O)[C@H](CC2=CC(=C(C=C2)O)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN(CC)CC)C(=O)NC(CO)C(=O)NC#C)NC(=O)C(C1CCCC1)NC(=O)C(CC2=CC(=C(C=C2)O)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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